Compound Description: This compound is a sulfonamide derivative investigated for its solid-state forms and improved preparation methods. [] The patent describes different polymorphic forms of the compound and their associated physicochemical properties. []
Relevance: This compound shares the key structural feature of a sulfonamide group (SO2NH) with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. Both compounds also feature an aromatic ring directly attached to the sulfonyl group, although the specific ring substituents differ. Furthermore, both compounds include an amide functionality (CONH) elsewhere in their structure. These shared moieties suggest potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound is a sulfonamide derivative whose crystal structure has been determined. [] The research focuses on the compound's structural features, including the distorted tetrahedral geometry of the sulfur atom and the dihedral angles between various aromatic rings within the molecule. []
Relevance: This compound belongs to the sulfonamide class, just like N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. Both compounds feature an aromatic ring substituted with a methoxy group (4-methoxyphenyl), highlighting a common structural motif. []
Compound Description: This sulfonamide derivative's crystal structure reveals a twisted conformation around the sulfur atom and a dihedral angle between the pyrimidine and benzene rings. [] The molecule also exhibits intramolecular π–π stacking interactions. []
Relevance: Both this compound and N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide belong to the sulfonamide class of compounds, sharing the sulfonamide functional group. They also both have a 4-methoxyphenyl substituent, suggesting potential similarities in their chemical properties. []
Compound Description: This compound is a sulfonamide derivative synthesized and evaluated as a potential antineoplastic agent. [] Its crystal structure and conformational analysis reveal a planar methoxyphenyl ring linked to a pyrrolidine moiety via a sulfonyl group. []
Relevance: Like N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, this compound is a sulfonamide derivative. They both feature a 4-methoxybenzenesulfonyl group attached to a nitrogen atom, highlighting a key structural similarity. []
Compound Description: This sulfonamide-hydroxamate compound is a potent dual tumor necrosis factor-converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor investigated for the treatment of rheumatoid arthritis. [] It exhibits nanomolar IC50 values against TACE and several MMPs and effectively reduces clinical severity scores in mouse models of arthritis. []
Relevance: This compound shares the sulfonamide functionality with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, although it also incorporates a hydroxamate group. The research on TMI-1 emphasizes the potential of sulfonamide derivatives as therapeutic agents for inflammatory diseases. []
Compound Description: This compound is a short π-conjugated molecule that exhibits aggregation-caused quenching (ACQ) and forms self-assembled nanostructured crystalline asymmetrical particles. [] Its cytotoxicity was also evaluated. []
Relevance: CYS and N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide both belong to the sulfonamide class and share the common structural motif of a 4-methoxyphenyl group attached to a sulfonyl group. The study on CYS highlights the influence of π-conjugation length on self-assembly and aggregation behavior in sulfonamide derivatives. []
Compound Description: This compound is a large π-conjugated molecule that exhibits aggregation-induced emission (AIE) and forms self-assembled bundle-like microfibrous structures. [] Its cytotoxicity was also evaluated, revealing better biocompatibility than its shorter analog, CYS. []
Relevance: BCYS, being a sulfonamide derivative, shares the core sulfonamide functionality with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. The study comparing BCYS and CYS demonstrates how structural modifications, particularly in the extent of π-conjugation, can significantly impact the photophysical properties and self-assembly behavior of sulfonamide derivatives. []
Compound Description: This sulfonamide derivative is a lead compound identified as a potential inhibitor of the S100A2-p53 protein-protein interaction, a target for pancreatic cancer treatment. [, ] Analogs of this compound were synthesized and screened for growth inhibition against various cancer cell lines, including pancreatic cancer cell lines. [, ]
Relevance: Lead 1 shares the sulfonamide group with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide and also features a 3-methoxyphenyl substituent. The exploration of Lead 1 and its analogs showcases the potential of sulfonamide derivatives as anticancer agents, particularly those targeting protein-protein interactions. [, ]
Compound Description: This compound is a sulfonamide derivative featuring a morpholine ring and a brominated pyrimidine moiety. [] Its crystal structure reveals a twisted conformation around the sulfonyl sulfur atom and the presence of intramolecular π–π stacking interactions. []
Relevance: Both this compound and N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide are members of the sulfonamide class and share a 4-methoxyphenyl substituent directly attached to the sulfonyl group. This shared structural motif suggests potential similarities in their chemical properties. []
Compound Description: This sulfonamide derivative contains a brominated indole ring system and a phenylsulfonyl group. [] The crystal structure analysis reveals a planar indole ring system and a distorted tetrahedral geometry around the sulfur atom. []
Relevance: This compound, like N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, is a sulfonamide derivative. The presence of a methoxyphenyl group in both compounds, although with different substitution patterns and bromine atoms in this compound, suggests potential similarities in their chemical behavior. []
Compound Description: This sulfonamide derivative is a potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor with potential for treating type 2 diabetes. [] It exhibits high inhibitory activity against human liver FBPase and produces significant glucose-lowering effects in animal models of diabetes. []
Relevance: Cpd118 is structurally related to N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, sharing the key sulfonamide group and a 4-methoxyphenyl substituent directly attached to it. The development of Cpd118 highlights the potential of sulfonamide derivatives as therapeutic agents for metabolic disorders like diabetes. []
Compound Description: This series of sulfonamide derivatives was investigated for their antioxidant and urease inhibitory activities. [] The compounds feature a 4-methoxyphenethyl group linked to a sulfonyl nitrogen atom, and variations in the substituents on this nitrogen were explored to understand their structure-activity relationships. []
Relevance: These compounds share the sulfonamide functionality with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. The presence of a methoxy-substituted aromatic ring connected to the sulfonyl nitrogen in both sets of compounds suggests potential similarities in their chemical properties. []
Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase inhibitory activities. [, ] The compounds feature a 5-chloro-2-methoxyphenyl group attached to a sulfonyl nitrogen atom, and various N-substituents were introduced to explore their structure-activity relationships. [, ]
Relevance: These compounds share the sulfonamide core with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. Both groups of compounds feature a methoxy-substituted aromatic ring directly attached to the sulfonyl nitrogen, suggesting potential similarities in their chemical behavior. The research on these derivatives emphasizes the diverse biological activities that can be associated with sulfonamide compounds. [, ]
Compound Description: This compound is a triaryl bis-sulfone that acts as a selective inverse agonist of the cannabinoid peripheral cannabinoid receptor (CB2). [] Sch.336 displays potent anti-inflammatory activity by impairing leukocyte trafficking in various animal models. []
Relevance: While Sch.336 has two sulfonyl groups compared to the single sulfonyl group in N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, it shares the common structural motif of a 4-methoxyphenyl group directly attached to a sulfonyl group. This similarity, along with the presence of another sulfonamide group, suggests potential parallels in their chemical properties. The research on Sch.336 highlights the potential of sulfonamide-containing compounds for modulating immune responses and treating inflammatory disorders. []
Compound Description: This compound is a selective antagonist of the serotonin 5-HT7 receptor and has been used in various studies to investigate the role of this receptor in the central nervous system. [, , , ] Research involving SB 269970 has demonstrated its effects on GABAergic transmission in the rat dorsal raphe nucleus and its influence on cortical serotonin release. []
Relevance: SB 269970 is a sulfonamide derivative and shares this core functionality with N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. Although the specific substituents on the aromatic ring and nitrogen atom differ, both compounds exemplify the ability of sulfonamide derivatives to interact with and modulate biological targets, particularly receptors in the central nervous system. [, , , ]
Compound Description: This sulfonylthiourea compound acts as a selective blocker of the sarcolemmal ATP-gated potassium channel (KATP) in the heart. [, ] Studies using HMR1883 have shown its potential antiarrhythmic effects and its ability to reduce regional differences in action potential durations during ischemia and reperfusion. []
Relevance: HMR1883 and N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide both belong to the sulfonamide class of compounds. The presence of a methoxyphenyl group in both compounds suggests some degree of structural similarity. Research on HMR1883 highlights the potential for sulfonamide-containing molecules to influence cardiac electrophysiology and potentially treat arrhythmias. [, ]
Compound Description: This compound is an intermediate in the synthesis of insecticides. [] Its crystal structure has been reported, revealing a tricyclic imide with an overall U-shape. []
Relevance: Although not a sulfonamide, this compound features a trifluoromethyl-substituted aromatic ring, similar to the 4-methoxyphenyl group found in N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. This highlights the importance of aromatic substitutions in influencing the properties of organic molecules. The research emphasizes the potential of compounds with similar structural features, including substituted aromatic rings, for developing bioactive molecules, such as insecticides. []
Compound Description: This compound is an inhibitor of epoxyeicosatrienoic acid (EET) synthesis. [] Studies have shown its ability to block the cardioprotective effects of remote preconditioning of trauma, bradykinin, and capsaicin in rat hearts. []
Relevance: While MSPPOH is not directly a sulfonamide, it contains a methylsulfonyl group (CH3SO2), which is a key structural feature also present in N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. This shared motif, although in a different chemical context, underscores the versatility of sulfonyl-containing compounds in influencing biological processes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.